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Compound of Interest

(3,4-DIHYDRO-2H-PYRAN-2-YL)-
METHYLAMINE

Cat. No.: B1266854

Compound Name:

This guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR)
data for dihydropyran derivatives, tailored for researchers, scientists, and professionals in drug
development. It includes a compilation of chemical shift data, detailed experimental protocols,
and a logical workflow for data acquisition and analysis.

Introduction to 13C NMR of Dihydropyran
Derivatives

Dihydropyran and its derivatives are important heterocyclic scaffolds found in numerous natural
products and pharmacologically active compounds. 13C NMR spectroscopy is an essential tool
for the structural elucidation of these molecules, providing direct information about the carbon
skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic
environment, offering valuable insights into substitution patterns, stereochemistry, and
conformational features.

13C NMR Data of Dihydropyran Derivatives

The 13C NMR chemical shifts of dihydropyran derivatives are influenced by the degree of
substitution, the nature of the substituents, and the saturation level of the pyran ring. The
following tables summarize the 13C NMR data for the parent 3,4-dihydro-2H-pyran and several
of its derivatives. The data is presented to facilitate comparison and aid in the structural
assignment of new compounds.
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Table 1: 13C NMR Chemical Shifts (8, ppm) of 3,4-Dihydro-2H-pyran and Derivatives

Compo Referen
C-2 C-3 Cc-4 C-5 C-6 Solvent
und ce

3,4-
Dihydro- 65.1 23.3 22.8 144.5 100.9 CCl4 [1]
2H-pyran

(3,4-

dihydro-

2H-

pyran-5-

yl)-oxo- 68.1 20.7 17.7 114.4 163.6 - 2]
acetic

acid

methyl

ester

Table 2: 13C NMR Chemical Shifts (8, ppm) of 5,6-Dihydro-2H-pyran-2-one and Derivatives

| Compound | C-2 (C=0) | C-3|C-4| C-5| C-6 | Solvent | |---|---|---|---]---]---| | 5,6-Dihydro-2H-
pyran-2-one | ~164 | ~121 | ~145 | ~30 | ~69 | - | | 6-(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-
one|-|121.35|145.08 |-|77.42 | - |

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation.
The following is a generalized experimental protocol based on common practices for
heterocyclic compounds.

Sample Preparation:

e Dissolve 10-50 mg of the dihydropyran derivative in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCI3, DMSO-d6, Acetone-d6).

o Transfer the solution to a 5 mm NMR tube.
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o Ensure the sample is homogeneous and free of particulate matter.

NMR Spectrometer Setup and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz for 1H
frequency) is recommended for better signal dispersion and sensitivity.

e Probe: A broadband or dual-channel probe tuned to the 13C frequency.
o Temperature: Experiments are typically run at a constant temperature, often 298 K.

e Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or
zgdc30 on Bruker instruments) is commonly used for routine 13C NMR.

e Acquisition Parameters:

o Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient
to cover the entire range of 13C chemical shifts for organic molecules.

o Acquisition Time (AQ): Typically 1-2 seconds.

o Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation
of the carbon nuclei. For quantitative analysis, longer delays (5-10 times the longest T1)
are necessary.

o Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of
scans (from several hundred to several thousand) is required to achieve an adequate
signal-to-noise ratio.

o Pulse Angle: A 30-45° pulse angle is often used to reduce the overall experiment time
without significantly compromising signal intensity.

Data Processing:
e Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase correct the spectrum.
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o Apply a baseline correction.

o Reference the spectrum using the solvent signal (e.g., CDCI3 at 77.16 ppm) or an internal
standard like tetramethylsilane (TMS) at 0.0 ppm.

o For unambiguous signal assignment, especially for complex molecules, two-dimensional
(2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and
HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Logical Workflow for 13C NMR Analysis of
Dihydropyran Derivatives

The following diagram illustrates a typical workflow for the acquisition and interpretation of 13C
NMR data for dihydropyran derivatives.
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Caption: Workflow for 13C NMR analysis of dihydropyran derivatives.
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This comprehensive guide provides a foundational understanding of the 13C NMR
characteristics of dihydropyran derivatives, which is essential for their synthesis,
characterization, and application in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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